1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene
Overview
Description
Benzene derivatives like “1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene” are aromatic compounds that have been substituted with different functional groups . These compounds are often used in organic synthesis .
Synthesis Analysis
The synthesis of benzene derivatives can involve various reactions, including nucleophilic substitution . For example, an early method of preparing phenol involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC .Molecular Structure Analysis
The molecular structure of benzene derivatives can be determined using various spectroscopic techniques. The presence of different functional groups can significantly affect the chemical shifts observed in NMR spectroscopy .Chemical Reactions Analysis
Benzene and its derivatives undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution . The presence of electron-withdrawing or electron-donating groups can influence the reactivity of the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives can be influenced by the presence of different functional groups. For example, the boiling point and melting point can be affected by the polarity and size of the substituents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF5O/c9-5-2-1-4(7(11,12)13)3-6(5)16-8(10,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVNGIWPKJVOMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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